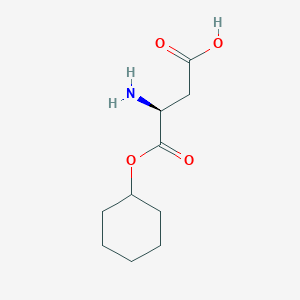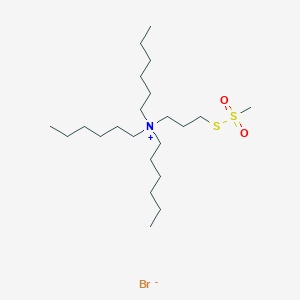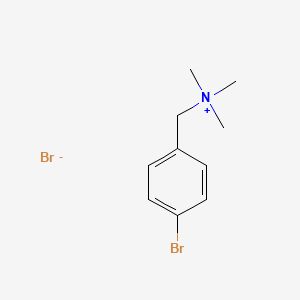
1-(6-Fluoropyridin-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Fluoropyridin-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester is a boronic ester derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a fluoropyridinyl group attached to a pyrazole ring, which is further bonded to a boronic acid pinacol ester. The unique structural features of this compound make it a valuable building block in various chemical syntheses and applications.
準備方法
The synthesis of 1-(6-Fluoropyridin-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Fluoropyridinyl Group: The fluoropyridinyl group is introduced via a nucleophilic substitution reaction, where a suitable fluoropyridine derivative reacts with the pyrazole ring.
Boronic Acid Pinacol Ester Formation: The final step involves the formation of the boronic acid pinacol ester.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.
化学反応の分析
1-(6-Fluoropyridin-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to an alcohol or other reduced forms.
Substitution: The fluoropyridinyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds with aryl or vinyl halides.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction.
科学的研究の応用
1-(6-Fluoropyridin-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is explored for its potential as a probe in biological systems, due to its ability to interact with various biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer therapy.
作用機序
The mechanism of action of 1-(6-Fluoropyridin-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and sensing applications. The fluoropyridinyl group can participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to target molecules .
類似化合物との比較
Similar compounds to 1-(6-Fluoropyridin-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester include:
Phenylboronic Acid Pinacol Ester: Lacks the fluoropyridinyl and pyrazole groups, making it less versatile in certain applications.
6-Fluoro-3-pyridinylboronic Acid: Similar in structure but lacks the pyrazole ring, which can limit its reactivity and application scope.
1H-Pyrazole-4-boronic Acid Pinacol Ester: Lacks the fluoropyridinyl group, which can affect its binding properties and reactivity.
The unique combination of the fluoropyridinyl and pyrazole groups in this compound enhances its reactivity and makes it a valuable compound in various chemical and biological applications.
特性
分子式 |
C14H17BFN3O2 |
|---|---|
分子量 |
289.12 g/mol |
IUPAC名 |
2-fluoro-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyridine |
InChI |
InChI=1S/C14H17BFN3O2/c1-13(2)14(3,4)21-15(20-13)10-7-18-19(9-10)11-5-6-12(16)17-8-11/h5-9H,1-4H3 |
InChIキー |
DVNZNKIFJPDYBP-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CN=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Boc-N,6,7-trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13713257.png)


![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B13713290.png)
![(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13713293.png)







